(R)-2-(1-Aminoethyl)-4-fluorophenol
Overview
Description
®-2-(1-Aminoethyl)-4-fluorophenol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a phenyl ring. The compound’s unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-4-fluorophenol typically involves the use of biocatalysts to achieve high chiral purity. One common method includes the following steps :
Stirring: An amino donor, a coenzyme, a cosolvent, transaminase dry powder, and a buffer solution are uniformly stirred.
Addition of Substrate: 5-fluoro-2-hydroxyacetophenone is added to the mixture.
Heating: The mixture is heated in a vacuum system at -0.03 to -0.06 Mpa to 25-35°C.
Reaction: The reaction is carried out under these conditions.
Post-Treatment and Purification: After the reaction, the product is purified through acid-alkali extraction, concentration, and poor solvent addition crystallization.
Industrial Production Methods
Industrial production methods for ®-2-(1-Aminoethyl)-4-fluorophenol often involve similar biocatalytic processes due to their efficiency and selectivity. The use of omega-transaminase as a biocatalyst is particularly advantageous for achieving high optical purity and yield .
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminoethyl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 4-fluoroacetophenone, while reduction of the amino group may produce N-ethyl-4-fluorophenol.
Scientific Research Applications
®-2-(1-Aminoethyl)-4-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminoethyl)-4-fluorophenol involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can lead to inhibition or activation of specific biological pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Aminoethyl)-4-fluoroaniline: Similar in structure but with an aniline group instead of a phenol group.
®-(1-Aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a phenol group.
Uniqueness
®-2-(1-Aminoethyl)-4-fluorophenol is unique due to its combination of a chiral center, a fluorine atom, and a phenol group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-[(1R)-1-aminoethyl]-4-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNRPTHWRFURQQ-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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